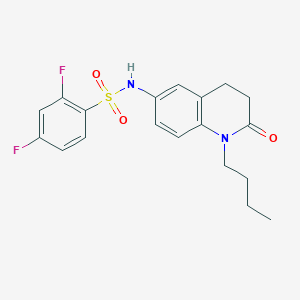

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide

Description

This compound belongs to the tetrahydroquinolin-2-one sulfonamide class, characterized by a 1-butyl substituent at the N1 position and a 2,4-difluorophenylsulfonamide moiety at the C6 position. The tetrahydroquinolin-2-one scaffold is notable for its conformational rigidity, which enhances binding affinity to biological targets, while the sulfonamide group contributes to hydrogen-bonding interactions and solubility modulation. The fluorine atoms on the benzene ring are strategically placed to improve metabolic stability and lipophilicity .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O3S/c1-2-3-10-23-17-7-6-15(11-13(17)4-9-19(23)24)22-27(25,26)18-8-5-14(20)12-16(18)21/h5-8,11-12,22H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWMZKAHJOUDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of sulfonamides and quinoline derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H26F2N2O3S |

| Molecular Weight | 426.52 g/mol |

| LogP | 4.426 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.17 Ų |

Anticancer Properties

Recent studies have indicated that compounds with a similar structure to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit certain kinases involved in cancer cell proliferation and survival pathways. A study highlighted the potential of similar quinoline derivatives in targeting cancer cells via apoptosis induction and cell cycle arrest mechanisms .

COX Inhibition

The biological activity of this compound may also extend to cyclooxygenase (COX) inhibition. COX enzymes are critical in the inflammatory process and pain signaling. Compounds structurally related to sulfonamides have demonstrated varying degrees of COX-2 inhibitory activity. For example, a related study found that certain quinazolinone derivatives exhibited up to 47.1% COX-2 inhibition at a concentration of 20 μM . This suggests that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide may possess similar inhibitory effects.

The mechanism through which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The presence of the sulfonamide group is crucial for binding interactions with target proteins involved in inflammatory pathways and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds within the same class as N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide. Below is a summary of findings from selected research:

Scientific Research Applications

1. Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that it can target specific enzymes involved in tumor growth, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects against various pathogens. The sulfonamide group is known for its antibacterial activity, and the incorporation of the tetrahydroquinoline moiety enhances its efficacy. In vitro studies demonstrate that this compound can inhibit bacterial growth by interfering with folate synthesis pathways.

3. Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its mechanism of action involves binding to active sites of these enzymes, thereby blocking substrate access and inhibiting their activity. This property is crucial for developing therapeutics aimed at metabolic disorders.

Biochemical Research Applications

1. Mechanistic Studies

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide serves as a valuable tool in biochemical research for studying enzyme kinetics and mechanisms of action. By observing how this compound interacts with various biological targets, researchers can gain insights into metabolic pathways and regulatory mechanisms within cells.

2. Drug Development

The compound's unique structure makes it a promising candidate for drug development pipelines. Its potential as a lead compound can be explored through structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Material Science Applications

1. Development of Advanced Materials

In material science, the compound may be utilized in the synthesis of advanced materials with specific properties such as enhanced thermal stability or electrical conductivity. The incorporation of sulfonamide groups can modify the physical properties of polymers or composites.

2. Nanotechnology

Recent studies suggest that quinoline derivatives can be employed in nanotechnology applications. The ability to functionalize nanoparticles with this compound may lead to innovative solutions in drug delivery systems or biosensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzene-1-sulfonamide exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) reported that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that the mechanism involved inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar derivatives reported in recent studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.